molecular formula C12H10ClN3O2 B8608252 6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid

6-Chloro-2-[(pyridin-2-ylmethyl)amino]nicotinic acid

Cat. No. B8608252
M. Wt: 263.68 g/mol
InChI Key: JPFHOTNWIQMUDV-UHFFFAOYSA-N
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Patent
US08470847B2

Procedure details

4 g of 2,6-dichloronicotinic acid (20.83 mmol, Aldrich) and 10.74 ml of 2-(aminomethyl)pyridine (104.17 mmol) are placed in an 80 ml sealed tube containing 40 ml of tert-butanol. The mixture is heated at 100° C. overnight and evaporated to dryness. The residue is taken up in water and the mixture is acidified by pouring in an aqueous solution of acetic acid at 10%. The precipitate is isolated by filtration and, after drying in an oven under a reduced vacuum, 4.35 g of expected product are obtained in the form of a yellow powder (yield=79%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.74 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1>C(O)(C)(C)C>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[N:10]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)Cl
Step Two
Name
Quantity
10.74 mL
Type
reactant
Smiles
NCC1=NC=CC=C1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
by pouring in an aqueous solution of acetic acid at 10%
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying in an oven under a reduced vacuum, 4.35 g of expected product

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=O)O)C=C1)NCC1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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